1,4,4-trimethyl-L-proline
Overview
Description
1,4,4-trimethyl-L-proline is a derivative of the amino acid proline. It is a naturally occurring compound that has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique structural properties, which make it an important subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,4-trimethyl-L-proline can be synthesized through various methods One common approach involves the use of L-proline as a starting materialThis can be achieved through catalytic hydrogenation or other chemical reactions that facilitate the addition of methyl groups .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced catalytic systems and optimized reaction conditions are common practices in industrial production .
Chemical Reactions Analysis
Types of Reactions
1,4,4-trimethyl-L-proline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
1,4,4-trimethyl-L-proline has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including aldol condensation, Mannich reaction, and Michael addition.
Biology: It plays a role in protein folding and structure, making it valuable for studying cellular metabolism and the regulation of macromolecule synthesis.
Medicine: It has potential therapeutic applications, including its use as a chiral building block for the synthesis of pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4,4-trimethyl-L-proline involves its interaction with specific molecular targets and pathways. It is known to influence protein structure and function by acting as a chiral catalyst in various biochemical reactions. The compound’s unique structure allows it to participate in redox reactions, contributing to cellular redox homeostasis .
Comparison with Similar Compounds
1,4,4-trimethyl-L-proline can be compared with other similar compounds, such as:
L-Proline: The parent compound, which is widely used as a catalyst in organic synthesis.
L-Azetidine-2-carboxylic acid: A proline analogue with potential antitumor activity.
Trans-4-hydroxy-L-proline: A component of mammalian collagen with applications in the synthesis of pharmaceuticals.
This compound stands out due to its unique structural modifications, which enhance its catalytic properties and broaden its range of applications .
Properties
IUPAC Name |
(2S)-1,4,4-trimethylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)4-6(7(10)11)9(3)5-8/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMJUABMNNBKBO-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](N(C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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